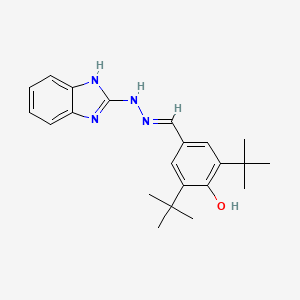![molecular formula C17H28N2O2S2 B6044298 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C19H30N2O2S2 and a molecular weight of 402.6 g/mol.
Mecanismo De Acción
The mechanism of action of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, studies have suggested that the compound acts as a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol increases the concentration of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has various biochemical and physiological effects. Some of the significant effects include:
1. Enhanced cognitive function due to increased concentration of acetylcholine in the brain.
2. Neuroprotective effects due to its ability to scavenge free radicals and reduce oxidative stress.
3. Anti-inflammatory effects due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. High potency and selectivity for acetylcholinesterase inhibition.
2. Ability to cross the blood-brain barrier, making it a potential drug delivery system.
3. Availability of various synthetic methods for producing the compound.
Some of the limitations include:
1. Limited solubility in water, making it challenging to administer in vivo.
2. Limited stability in the presence of light and air, making it challenging to store.
3. Limited information on the long-term effects of the compound on the central nervous system.
Direcciones Futuras
Despite the significant progress made in the study of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol, there is still much to be explored. Some of the potential future directions include:
1. Further studies on the long-term effects of the compound on the central nervous system.
2. Development of more efficient synthetic methods for producing the compound.
3. Investigation of the potential therapeutic applications of the compound in the treatment of various diseases.
4. Development of novel drug delivery systems using the compound.
5. Investigation of the potential use of the compound as a tool for studying the biochemical and physiological effects of various compounds on the central nervous system.
Conclusion:
In conclusion, 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound with significant potential in various fields of scientific research. The compound has been shown to have potent acetylcholinesterase inhibitory activity, enhanced cognitive function, neuroprotective and anti-inflammatory effects. Although the compound has some limitations, ongoing research continues to explore its potential applications in the treatment of various diseases, as a drug delivery system, and as a tool for studying the biochemical and physiological effects of various compounds on the central nervous system.
Métodos De Síntesis
The synthesis of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a multi-step process involving the reaction of various reagents. The compound can be synthesized using the following steps:
1. The reaction of 1,4-dithiepane-6-carboxaldehyde with 5-methylfurfurylamine to form 4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]piperazine.
2. The reaction of 4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]piperazine with ethylene oxide to form 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol.
Aplicaciones Científicas De Investigación
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has potential applications in various fields of scientific research. Some of the significant applications include:
1. As a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
2. As a potential drug delivery system due to its ability to cross the blood-brain barrier.
3. As a potential tool for studying the biochemical and physiological effects of various compounds on the central nervous system.
Propiedades
IUPAC Name |
2-[4-(1,4-dithiepan-6-yl)-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S2/c1-14-2-3-17(21-14)11-19-6-5-18(10-15(19)4-7-20)16-12-22-8-9-23-13-16/h2-3,15-16,20H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKFDAAJJCOFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)C3CSCCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-3-[2-(3-hydroxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6044222.png)
![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)
![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)
![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)
